molecular formula C26H28N4O4 B11197816 N-(2-ethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

N-(2-ethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B11197816
M. Wt: 460.5 g/mol
InChI Key: VGCANGUNQHADMP-UHFFFAOYSA-N
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Description

N-(2-ETHOXYPHENYL)-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE: is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its intricate structure, which includes multiple functional groups such as ethoxy, methoxy, and phenyl groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHOXYPHENYL)-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the ethoxy and methoxy groups through etherification reactions, followed by the attachment of the phenyl group via a Friedel-Crafts acylation reaction. The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial to achieving efficient synthesis. Purification of the final product is typically carried out using chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHOXYPHENYL)-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methoxy positions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed using spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

N-(2-ETHOXYPHENYL)-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-ETHOXYPHENYL)-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(2-ETHOXYPHENYL)-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE: can be compared with other pyrrolopyrimidine derivatives, such as:

  • N-(2-METHOXYPHENYL)-2-[3-(3-ETHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE
  • N-(2-ETHOXYPHENYL)-2-[3-(3-METHOXYPROPYL)-4-OXO-7-METHYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE

These compounds share similar structural features but differ in the substitution patterns on the pyrrolopyrimidine core. The unique combination of functional groups in N-(2-ETHOXYPHENYL)-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H28N4O4

Molecular Weight

460.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide

InChI

InChI=1S/C26H28N4O4/c1-3-34-22-13-8-7-12-21(22)28-23(31)17-30-16-20(19-10-5-4-6-11-19)24-25(30)26(32)29(18-27-24)14-9-15-33-2/h4-8,10-13,16,18H,3,9,14-15,17H2,1-2H3,(H,28,31)

InChI Key

VGCANGUNQHADMP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCCOC)C4=CC=CC=C4

Origin of Product

United States

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